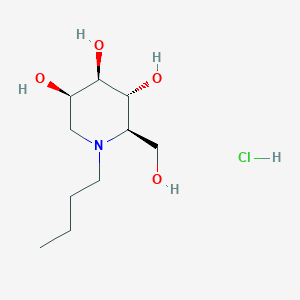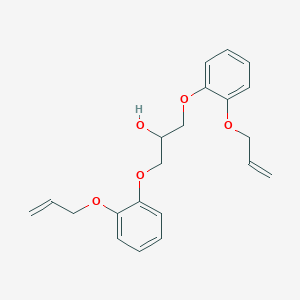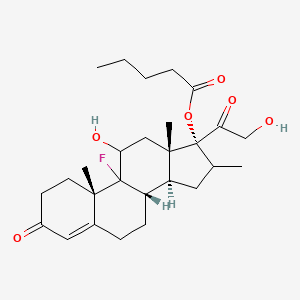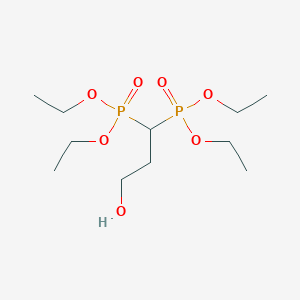
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl(3-hydroxypropylidene)bisphosphonate is a chemical compound with the molecular formula C11H26O7P2 . It is also known by other names such as 3,3-bis(diethoxyphosphoryl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of Tetraethyl(3-hydroxypropylidene)bisphosphonate consists of 45 bonds in total, including 19 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 1 hydroxyl group, 1 primary alcohol, and 2 phosphonates .Physical And Chemical Properties Analysis
Tetraethyl(3-hydroxypropylidene)bisphosphonate has a molecular weight of 332.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 332.11537716 g/mol . The topological polar surface area is 91.3 Ų . It has a heavy atom count of 20 .Aplicaciones Científicas De Investigación
Application in Medicinal and Industrial Chemistry
Summary of the Application
Hydroxy- and amino-phosphonates and -bisphosphonates are of interest as effective in medicinal and industrial chemistry . Hydroxy bisphosphonates have proven to be effective for the prevention of bone loss, especially in osteoporotic disease .
Methods of Application
Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .
Application in Imaging
Summary of the Application
1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid monosodium was synthesized and labeled with technetium-99m for imaging applications .
Methods of Application
The compound was synthesized with a yield of 71% and labeled with technetium-99m .
Results or Outcomes
.
Application as Corrosion Inhibitors
Summary of the Application
Aminobisphosphonic acids have found important industrial applications, largely as inhibitors of scale formation and as corrosion inhibitors .
Methods of Application
These actions result from their ability to complex metal ions .
Results or Outcomes
This application has led to valuable materials with wide applications in pharmaceutical and agriculture .
Application in Osteoporosis Treatment
Summary of the Application
Bisphosphonates are the most commonly prescribed treatments for osteoporosis in both postmenopausal women and men . They inhibit bone resorption by osteoclasts and indirectly reduce bone formation coupled to resorption without direct effects on bone formation by osteoblasts .
Results or Outcomes
Bisphosphonates reduce the risk of fracture by suppressing bone resorption and increasing bone strength, and they have been widely used for the prevention and treatment of osteoporosis .
Application in Bone Disease Treatment
Summary of the Application
Bisphosphonates are used to treat various bone diseases, including Paget’s disease, osteogenesis imperfecta, and conditions that cause very high blood calcium (hypercalcemia) .
Methods of Application
Bisphosphonates are administered either orally or intravenously .
Results or Outcomes
Bisphosphonates have been shown to effectively manage these conditions by improving bone density and strength .
Application in Cancer Treatment
Summary of the Application
Bisphosphonates are used in the treatment of multiple myeloma and cancers that have metastasized (spread) to the bones .
Methods of Application
Bisphosphonates are administered to patients to help manage these conditions .
Results or Outcomes
Bisphosphonates have been shown to effectively manage these conditions by reducing bone pain and preventing skeletal complications .
Propiedades
IUPAC Name |
3,3-bis(diethoxyphosphoryl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O7P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCUTSCURIOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl(3-hydroxypropylidene)bisphosphonate | |
CAS RN |
151671-10-2 |
Source


|
| Record name | 3,3-bis(Diethoxyphosphoryl)propan-1-ol (30% w/w in toluene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

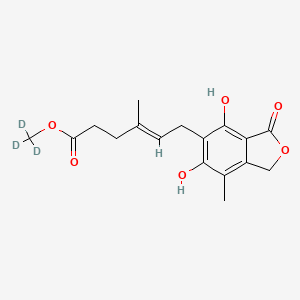
![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
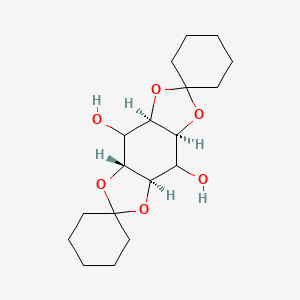
![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/no-structure.png)

